molecular formula C11H16N2O4 B1287916 (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid CAS No. 273221-94-6

(2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid

Cat. No.: B1287916
CAS No.: 273221-94-6
M. Wt: 240.26 g/mol
InChI Key: MIVXQYMYEMUMKK-YUMQZZPRSA-N
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Description

(2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid: is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyanopyrrolidine moiety, and a carboxylic acid functional group. The stereochemistry of the compound is defined by the (2S,4R) configuration, which is crucial for its reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of a suitable pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The cyanopyrrolidine moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid serves as a valuable intermediate for the preparation of various chiral compounds. Its stereochemistry is essential for the synthesis of enantiomerically pure products .

Biology and Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of enzyme inhibitors and receptor modulators. Its chiral nature allows for the selective interaction with biological targets, making it a crucial component in drug discovery .

Industry: In the industrial sector, this compound is employed in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable building block for various applications .

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to expose the active amine, which can then participate in binding or catalytic processes. The cyanopyrrolidine moiety may interact with active sites of enzymes, inhibiting their activity or modulating their function .

Comparison with Similar Compounds

  • (2S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
  • (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine

Comparison: Compared to similar compounds, (2S,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is unique due to the presence of the cyanopyrrolidine moiety, which imparts distinct reactivity and biological activity. The stereochemistry and functional groups of this compound make it particularly suitable for specific synthetic and pharmaceutical applications .

Properties

IUPAC Name

(2S,4R)-4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4,6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVXQYMYEMUMKK-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590519
Record name (4R)-1-(tert-Butoxycarbonyl)-4-cyano-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273221-94-6
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-cyano-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273221-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-1-(tert-Butoxycarbonyl)-4-cyano-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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